2-Azidoethyl methanesulfonate

Catalog No.
S1520302
CAS No.
75178-70-0
M.F
C3H7N3O3S
M. Wt
165.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Azidoethyl methanesulfonate

CAS Number

75178-70-0

Product Name

2-Azidoethyl methanesulfonate

IUPAC Name

2-azidoethyl methanesulfonate

Molecular Formula

C3H7N3O3S

Molecular Weight

165.17 g/mol

InChI

InChI=1S/C3H7N3O3S/c1-10(7,8)9-3-2-5-6-4/h2-3H2,1H3

InChI Key

SEWGFZSRLNWBEY-UHFFFAOYSA-N

SMILES

CS(=O)(=O)OCCN=[N+]=[N-]

Synonyms

2-Azidoethyl Methanesulfonate; 2-Azidoethanol Methanesulfonate (Ester); 2-Azidoethanol 1-Methanesulfonate

Canonical SMILES

CS(=O)(=O)OCCN=[N+]=[N-]

Organic Synthesis:

-Azidoethyl methanesulfonate (also known as mesylate) finds application in organic synthesis as a versatile reagent for introducing an azido group (-N₃) onto various organic molecules. This functional group is valuable in various reactions, including click chemistry, a powerful tool for building complex molecules rapidly and efficiently.

Studies have shown its effectiveness in azide coupling reactions for the synthesis of diverse compounds, including peptides, carbohydrates, and nucleotides. For instance, a research article describes its use in the synthesis of novel carbohydrate-based vaccines [].

Bioconjugation:

Due to the presence of the azide group, 2-Azidoethyl methanesulfonate serves as a crucial building block in bioconjugation reactions. These reactions involve linking biomolecules like proteins, antibodies, and drugs to other molecules or surfaces.

The azide functionality of 2-Azidoethyl methanesulfonate readily participates in click chemistry reactions with complementary functional groups like alkynes, enabling the formation of stable and specific bioconjugates. This technique has proven valuable in various research areas, including the development of targeted drug delivery systems and diagnostic tools [].

2-Azidoethyl methanesulfonate is a chemical compound with the molecular formula C3_3H7_7N3_3O3_3S. It contains an azide functional group, which is characterized by the presence of three nitrogen atoms (N3_3^-) and is known for its reactivity in various chemical transformations. The methanesulfonate moiety serves as a leaving group in nucleophilic substitution reactions, making this compound a valuable intermediate in organic synthesis. Its structure can be depicted as follows:

text
N3 |H3C-SO2-O-CH2-CH2-N3

  • Nucleophilic Substitution Reactions: The azide group acts as a nucleophile, facilitating the formation of new carbon-nitrogen bonds through substitution reactions with alkyl halides or sulfonates .
  • Cycloaddition Reactions: This compound can also undergo cycloaddition reactions, particularly with alkynes to form 1,2,3-triazoles via the Huisgen reaction, which is often catalyzed by copper salts .
  • Reduction Reactions: 2-Azidoethyl methanesulfonate can be reduced to primary amines using lithium aluminum hydride or other reducing agents, providing a pathway to synthesize amine derivatives .

The biological activity of 2-Azidoethyl methanesulfonate primarily stems from its ability to act as an alkylating agent. Methanesulfonate esters are known to interact with nucleophilic sites within biological molecules, leading to potential applications in medicinal chemistry. The compound has been studied for its effects on cellular mechanisms, particularly in relation to cancer therapies where alkylating agents are utilized to disrupt DNA replication in rapidly dividing cells .

Several methods exist for synthesizing 2-Azidoethyl methanesulfonate:

  • Direct Azidation: This method involves the reaction of ethylene glycol or its derivatives with sodium azide and methanesulfonyl chloride under controlled conditions to yield the desired azido compound .
  • Nucleophilic Substitution: The azide group can be introduced through nucleophilic substitution reactions involving suitable leaving groups like bromides or chlorides in the presence of azide salts such as sodium azide .

2-Azidoethyl methanesulfonate finds utility in various fields:

  • Organic Synthesis: It serves as an important building block for synthesizing more complex organic molecules, particularly those containing nitrogen functionalities.
  • Medicinal Chemistry: Due to its alkylating properties, it is explored for developing new therapeutic agents that target specific biological pathways.
  • Chemical Biology: The compound is used in probe development for studying biological processes and interactions at the molecular level.

Interaction studies of 2-Azidoethyl methanesulfonate focus on its reactivity with various nucleophiles and electrophiles. Research indicates that it can selectively react with thiols, amines, and other nucleophiles, allowing for the study of protein labeling and modification processes in biochemical research. These interactions can provide insights into cellular signaling pathways and protein function .

Several compounds share structural or functional similarities with 2-Azidoethyl methanesulfonate. Here are a few notable examples:

Compound NameStructure TypeUnique Features
Ethyl azidosulfamateAzide and sulfonateUsed as a prodrug for antitumor activity
Benzyl azideSimple azideCommonly utilized in click chemistry applications
Methanesulfonyl chlorideSulfonateActs as a versatile electrophile in synthesis

Uniqueness of 2-Azidoethyl Methanesulfonate

What sets 2-Azidoethyl methanesulfonate apart from similar compounds is its dual functionality as both an azide and a sulfonate ester. This combination allows it to participate in diverse

XLogP3

0.6

Dates

Last modified: 08-15-2023

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